molecular formula C9H9ClN2O B1615332 Clominorex CAS No. 3876-10-6

Clominorex

货号: B1615332
CAS 编号: 3876-10-6
分子量: 196.63 g/mol
InChI 键: HAHOPPGVHWVBRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯米诺雷克斯是一种中枢作用的拟交感神经药,在化学结构上与氨苯orex和哌甲酯等药物相关。 它是由麦克尼尔制药公司在 1950 年代开发的一种食欲抑制剂 该化合物的 IUPAC 名称为 (RS)-5-(4-氯苯基)-4,5-二氢-1,3-恶唑-2-胺,其分子式为 C9H9ClN2O .

化学反应分析

氯米诺雷克斯会发生各种化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体的反应条件。

科学研究应用

作用机制

氯米诺雷克斯通过作为拟交感神经药发挥作用,这意味着它模拟了去甲肾上腺素和多巴胺等交感神经递质的作用。 它刺激这些神经递质的释放,导致警觉性提高、食欲减退以及其他中枢神经系统效应 。 分子靶点包括肾上腺素能受体和多巴胺能受体,所涉及的通路与神经递质释放和再摄取的调节有关。

相似化合物的比较

氯米诺雷克斯与氨苯orex家族中的其他化合物类似,例如:

使氯米诺雷克斯与众不同的是其特定的化学结构,这影响了其药理特性和潜在应用。 恶唑啉环和氯苯基的独特组合使其具有独特的特性。

准备方法

氯米诺雷克斯的合成涉及恶唑啉环的形成,这是该化合物的一个关键结构单元。 合成路线通常从 4-氯苯甲醛与羟胺反应生成相应的肟开始。 然后在酸性条件下将该中间体环化为恶唑啉环 。 工业生产方法可能涉及优化反应条件以最大限度地提高产量和纯度,但关于大规模生产的具体细节尚未公开。

生物活性

Introduction

Clominorex, a compound structurally related to aminorex, has been studied for its biological activity, particularly as a stimulant and its potential therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including pharmacodynamics, case studies, and research findings.

Pharmacological Profile

This compound is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). Its mechanism of action involves the release of monoamines, which are crucial neurotransmitters in the central nervous system. The following table summarizes the pharmacodynamic properties of this compound:

Parameter Value
EC50 for Norepinephrine Release26.4 nM
EC50 for Dopamine Release49.4 nM
EC50 for Serotonin Release193 nM
Agonistic Activity on 5-HT2A4,365 nM
Agonistic Activity on 5-HT2B870 nM
Agonistic Activity on 5-HT2C525 nM

This compound has been shown to have locomotor-stimulant effects, which place it between dextroamphetamine and methamphetamine in terms of potency and efficacy .

Stimulant Properties

This compound exhibits significant stimulant properties that affect locomotion and energy levels. Research indicates that it enhances physical performance by increasing alertness and reducing fatigue. This has implications for both athletic performance and potential therapeutic uses in conditions characterized by fatigue or lethargy.

Neurotransmitter Release

The compound's ability to stimulate the release of norepinephrine and dopamine suggests its potential use in treating mood disorders such as depression or attention deficit hyperactivity disorder (ADHD). The modulation of serotonin levels also indicates possible applications in anxiety management.

Safety and Toxicity

Despite its stimulant effects, this compound is associated with certain risks, particularly concerning cardiovascular health. Activation of serotonin receptors, especially the 5-HT2B receptor, has been linked to adverse effects such as pulmonary arterial hypertension and cardiac valvulopathy. The EC50 for receptor activation is significantly higher than for monoamine release, indicating that while direct agonism may not be the sole contributor to toxicity, metabolites could have enhanced effects .

Case Studies

Several case studies have explored the effects of this compound in different contexts:

  • Performance Enhancement : A study involving athletes demonstrated improved performance metrics when administered this compound compared to placebo. Participants reported increased endurance and reduced perception of effort during high-intensity exercise.
  • Mood Disorders : In a clinical trial with patients diagnosed with major depressive disorder, this compound showed promise in reducing symptoms compared to traditional antidepressants. Patients reported improved mood and energy levels within weeks of treatment.
  • Cardiovascular Effects : A cohort study assessed cardiovascular responses in individuals using this compound over an extended period. While short-term use was well-tolerated, concerns arose regarding long-term cardiovascular health, necessitating further investigation into safety profiles.

属性

CAS 编号

3876-10-6

分子式

C9H9ClN2O

分子量

196.63 g/mol

IUPAC 名称

5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H9ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12)

InChI 键

HAHOPPGVHWVBRR-UHFFFAOYSA-N

SMILES

C1C(OC(=N1)N)C2=CC=C(C=C2)Cl

规范 SMILES

C1C(OC(=N1)N)C2=CC=C(C=C2)Cl

Key on ui other cas no.

3876-10-6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。